molecular formula C21H20FN5O2 B12126032 2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

Cat. No.: B12126032
M. Wt: 393.4 g/mol
InChI Key: OFSWFDMDKALHPO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[87003,8011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using a combination of Diels-Alder reactions and intramolecular cyclizations.

    Introduction of Functional Groups:

    Final Modifications: The final steps may include oxidation or reduction reactions to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the number of steps and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its tetracyclic structure makes it an interesting subject for theoretical studies on molecular stability and reactivity.

Biology and Medicine

In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential as a lead compound for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique electronic properties.

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione

InChI

InChI=1S/C21H20FN5O2/c1-10-23-20-25-19(29)17-15(11-4-6-12(22)7-5-11)16-13(24-18(17)27(20)26-10)8-21(2,3)9-14(16)28/h4-7,15,24H,8-9H2,1-3H3,(H,23,25,26,29)

InChI Key

OFSWFDMDKALHPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CC=C(C=C5)F)C(=O)NC2=N1

Origin of Product

United States

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